molecular formula C13H18INO B8588502 4-(2-(4-Iodophenyl)propan-2-yl)morpholine

4-(2-(4-Iodophenyl)propan-2-yl)morpholine

Cat. No. B8588502
M. Wt: 331.19 g/mol
InChI Key: AQCFMORTWIYOLC-UHFFFAOYSA-N
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Patent
US09073940B2

Procedure details

To a solution of 1-(1-Chloro-1-methylethyl)-4-iodobenzene (2 g, 7 mmol) in morpholine (10 mL) is added KI (0.5 g). The mixture is irradiated under microwave irradiation for 20 min at 160° C. (×10). The combined reaction mixtures are dissolved in EtOAc, washed with water, brine and dried over sodium sulphate. The solvent is concentrated under vacuum and purified by column chromatography (50% EtOAc in pet ether) to afford title compound as a light brown liquid. 1H NMR (DMSO-d6, 400 MHz): δ 7.65-7.63 (dd, J=2, 6.8 Hz, 2H), 7.30-7.28 (dd, J=2, 6.8 Hz, 2H), 3.53-3.65 (t, 4H), 2.33-2.31 (t, 4H), 1.22 (s, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>CCOC(C)=O>[I:11][C:8]1[CH:9]=[CH:10][C:5]([C:2]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)([CH3:4])[CH3:3])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC(C)(C)C1=CC=C(C=C1)I
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is irradiated under microwave irradiation for 20 min at 160° C. (×10)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The combined reaction mixtures
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (50% EtOAc in pet ether)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C)(C)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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